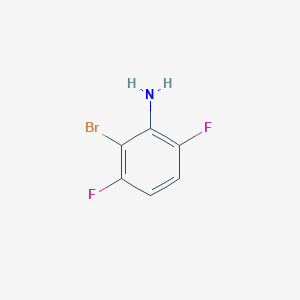
2-Bromo-3,6-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,6-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N It is a derivative of aniline, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the diazotization of 3,6-difluoroaniline followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromine atom . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors like aniline. The process includes steps such as nitration, reduction, diazotization, and halogenation. The use of continuous-flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,6-difluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, often in the presence of phosphine ligands and bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Products include substituted anilines or thiophenols.
Oxidation: Products include nitroanilines or nitrosoanilines.
Coupling Reactions: Products include biaryl compounds or extended aromatic systems.
Aplicaciones Científicas De Investigación
2-Bromo-3,6-difluoroaniline has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,6-difluoroaniline depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the fluorine atoms can stabilize intermediates and transition states, facilitating various reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,6-difluoroaniline: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
2,6-Difluoroaniline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2,6-Dibromo-4-fluoroaniline: Contains additional bromine atoms, which can significantly alter its chemical behavior.
Uniqueness
2-Bromo-3,6-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules.
Propiedades
Fórmula molecular |
C6H4BrF2N |
|---|---|
Peso molecular |
208.00 g/mol |
Nombre IUPAC |
2-bromo-3,6-difluoroaniline |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 |
Clave InChI |
CGHDYBOOSWQNJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


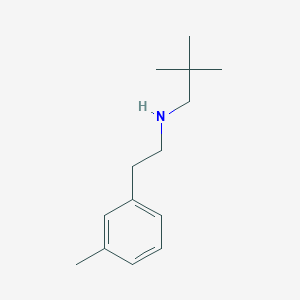
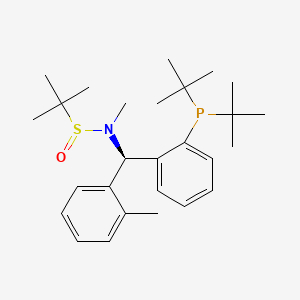
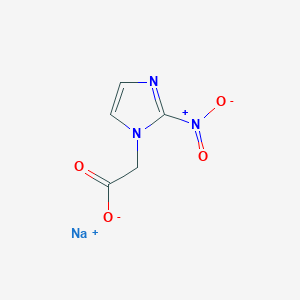
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
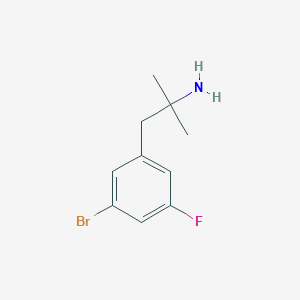
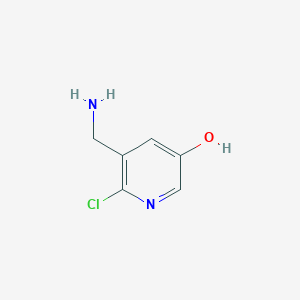
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
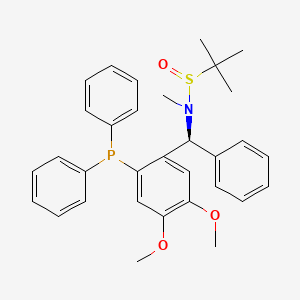
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
